Arnidiol 3-Palmitate
Description
Contextualization within Triterpenoid (B12794562) Ester Research
Arnidiol (B1583970) 3-palmitate belongs to the vast and structurally diverse class of molecules known as triterpenoid esters. Triterpenoids are complex secondary metabolites, composed of thirty carbon atoms, that are widely distributed throughout the plant kingdom. nih.gov The fundamental triterpenoid skeletons can be modified through processes like oxidation, glycosylation, and acylation, leading to a vast array of compounds. nih.gov Esterification, the process of forming an ester, is a crucial modification. In plants, triterpene alcohols are often esterified with fatty acids, such as lauric, myristic, and palmitic acid, or with acetic acid. researchgate.netmdpi.com
This acylation is not merely a minor structural tweak; it significantly diversifies the chemical structures of triterpenes and can influence their biological functions. frontiersin.org Triterpenoid esters as a group are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Arnidiol 3-palmitate, being an ester of the triterpene diol arnidiol and the fatty acid palmitic acid, is a classic example of this class of natural products. Its study is therefore situated within the broader scientific effort to isolate, characterize, and understand the functional roles of these ubiquitous plant-based molecules.
Significance of this compound as a Bioactive Natural Product in Research
The primary significance of this compound in scientific research stems from its identification as a bioactive constituent of plants with a long history of medicinal use, most notably Calendula officinalis (pot marigold). nih.govijcrt.org It is one of several triterpendiol monoesters isolated from the flowers of this plant, contributing to its complex phytochemical profile. nih.govmdpi.com
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current body of research has successfully identified and quantified this compound in various plant extracts, particularly from Calendula and Arnica species. nih.govthieme-connect.com Much of this research frames this compound as one component within a complex mixture of triterpenoid esters. For example, in Calendula officinalis, it is often identified as a minor component when compared to the more abundant esters of faradiol (B1211459). mdpi.com
Furthermore, the specific biosynthetic pathways leading to this compound are not fully elucidated. While general pathways for triterpenoid synthesis are understood, and various acyltransferase enzyme families (like BAHD and MBOAT) are known to be involved in triterpene esterification, the specific enzymes (acyltransferases) that catalyze the attachment of palmitic acid to the C-3 position of arnidiol have not been definitively identified. nih.govfrontiersin.orgnih.govresearchgate.net Recent studies have begun to characterize acyltransferases in medicinal plants like Calendula officinalis, but the specific substrate affinity for arnidiol remains an area for future research. biorxiv.org This lack of detailed enzymatic and mechanistic understanding represents a significant frontier in the study of this compound.
Structure
2D Structure
Properties
Molecular Formula |
C46H80O3 |
|---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h34-39,41,47H,2,10-32H2,1,3-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |
InChI Key |
SSOJEVCYYBQQEU-FIBMEZNKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of Arnidiol 3 Palmitate
Botanical Sources and Distribution of Arnidiol (B1583970) 3-Palmitate
Calendula officinalis (Pot Marigold) as a Primary Source
The primary and most well-documented botanical source of Arnidiol 3-palmitate is Calendula officinalis, commonly known as pot marigold. medizzine.comjcdr.netscispace.comnih.govnaturalproducts.netnih.gov This herbaceous plant, belonging to the Asteraceae family, is native to the Mediterranean region but is now cultivated worldwide for its ornamental and medicinal properties. scispace.com Dichloromethane (B109758) extracts of the dried flowers of Calendula officinalis have been shown to contain a variety of triterpenoid (B12794562) monoesters, including this compound. medizzine.comnih.gov These compounds are key components of the lipophilic extract of the flower heads. medizzine.comtinkturenpresse.de
Related Plant Species Documented to Contain this compound
While Calendula officinalis is the most prominent source, this compound has also been identified in other plant species. Notably, it has been reported in Verbesina encelioides, another member of the Asteraceae family. naturalproducts.net
Variability in this compound Content Across Plant Varieties and Tissues
Quantitative Analyses of this compound Levels in Different Calendula officinalis Varieties
Significant variations in the content of this compound and other triterpenoid esters exist among different cultivated varieties of Calendula officinalis. nih.govbasicmedicalkey.com A study that analyzed ten different varieties of C. officinalis found that the variety 'Calypso Orange Florensis' produced the highest amounts of bioactive monoesters, including this compound. nih.govbasicmedicalkey.com Following 'Calypso Orange Florensis', the varieties 'Fiesta Gitana Gelb' and 'May Orange Florensis' also showed notable quantities of these compounds. nih.govbasicmedicalkey.com This highlights the importance of varietal selection for obtaining higher yields of specific phytochemicals.
Tissue-Specific Accumulation Patterns of this compound (e.g., Ray Florets)
The accumulation of this compound is not uniform throughout the Calendula officinalis plant. Research has demonstrated a distinct tissue-specific distribution of this and other triterpenoid esters. The highest concentrations of these compounds are found in the ray florets of the flower heads. basicmedicalkey.comresearchgate.net The levels in the disk florets are considerably lower, and they are even more scarce in the involucral bracts. basicmedicalkey.comresearchgate.net This specific localization suggests a specialized biosynthetic or storage function within the ray florets.
Co-occurrence with Other Triterpenoid Esters
This compound is consistently found alongside a suite of other structurally related triterpenoid esters in Calendula officinalis. medizzine.comjcdr.netscispace.comnih.govjaims.in These co-occurring compounds are primarily esters of faradiol (B1211459) and calenduladiol.
The most abundant of these are the faradiol esters, particularly faradiol-3-O-palmitate, faradiol-3-O-myristate, and faradiol-3-O-laurate. medizzine.comnih.govtinkturenpresse.deresearchgate.net Other esters of arnidiol, such as arnidiol-3-O-myristate and arnidiol-3-O-laurate, are also present. medizzine.comnih.gov
Furthermore, esters of calenduladiol, including calenduladiol-3-O-palmitate and calenduladiol-3-O-myristate, are part of this complex mixture of triterpenoids found in the plant's flowers. medizzine.comscispace.comnih.gov The simultaneous presence of these various esters underscores the shared biosynthetic pathways operating within Calendula officinalis.
Below is a table summarizing the triterpenoid esters that co-occur with this compound in Calendula officinalis:
| Compound Name |
| Arnidiol 3-laurate |
| Arnidiol 3-myristate |
| This compound |
| Calenduladiol 3-laurate |
| Calenduladiol 3-myristate |
| Calenduladiol 3-palmitate |
| Faradiol 3-laurate |
| Faradiol 3-myristate |
| Faradiol 3-palmitate |
Advanced Methodologies for Isolation and Purification of Arnidiol 3 Palmitate
State-of-the-Art Extraction Techniques for Triterpenoid (B12794562) Esters
The initial step in isolating Arnidiol (B1583970) 3-palmitate involves its extraction from the plant matrix. Triterpenoid esters are non-polar compounds, and their recovery is highly dependent on the choice of solvent and extraction technology. Modern techniques offer significant advantages over traditional methods by providing higher selectivity, reduced solvent consumption, and shorter extraction times.
Supercritical Fluid Extraction (SFE) is a green and highly tunable extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent. By manipulating pressure and temperature, the solvating power of SC-CO₂ can be precisely controlled to selectively extract target compounds.
For the extraction of triterpenoid esters from Calendula officinalis, SFE has proven to be highly effective. Research has shown that parameters such as pressure, temperature, and the use of a co-solvent significantly influence the extraction yield and selectivity. For instance, the extraction of major triterpenoid esters, including faradiol (B1211459) and arnidiol esters, has been successfully achieved using SFE at pressures of 50 MPa and a temperature of 50°C, resulting in a high recovery rate. mdpi.com The addition of a polar co-solvent, such as ethanol (B145695), is often necessary to enhance the extraction of these non-polar compounds. mdpi.com Studies have explored a pressure range of 25–50 MPa at 50°C, with and without ethanol as a co-solvent, to optimize the recovery of triterpenes from marigold. semanticscholar.org The key advantage of SFE is its ability to yield an extract free from toxic organic solvent residues, which is particularly important for applications in the cosmetic and pharmaceutical industries.
Interactive Table 1: Supercritical Fluid Extraction (SFE) Parameters for Triterpenoid Esters
| Parameter | Range / Value | Rationale / Observation | Source(s) |
| Pressure | 10 - 50 MPa | Higher pressure generally increases the solvent power of SC-CO₂, leading to higher extraction yields. An increase in yield was noted when pressure exceeded 15 MPa. | mdpi.comresearchgate.net |
| Temperature | 40 - 80°C | Temperature has a dual effect; it can increase vapor pressure but decrease solvent density. Optimal temperature is often balanced with pressure. A high temperature of 80°C favored high yields of faradiol esters. | mdpi.comexlibrisgroup.com |
| Co-solvent | Ethanol (EtOH) | The addition of a polar modifier like ethanol is crucial for efficiently extracting non-polar triterpenoid esters. | mdpi.comsemanticscholar.org |
| Extraction Time | 1.5 - 3 hours | Sufficient time is required for the supercritical fluid to penetrate the matrix and dissolve the target compounds. | mdpi.comsemanticscholar.org |
Traditional solvent extraction remains a widely used method for obtaining triterpenoid esters. Dichloromethane (B109758), a chlorinated organic solvent, has been specifically utilized to extract Arnidiol 3-palmitate and related compounds from the dried flowers of Calendula officinalis. researchgate.netresearchgate.net Dichloromethane extracts have been shown to contain a complex mixture of eight bioactive triterpenoid monoesters, including the 3-O-palmitate, 3-O-myristate, and 3-O-laurate esters of arnidiol, faradiol, and calenduladiol. researchgate.net
In comparative studies, ultrasound-assisted extraction (UAE) using solvents like dichloromethane, heptane, and acetone (B3395972) has been evaluated. mdpi.com While effective, these methods often yield extracts with a broader range of compounds, necessitating more intensive downstream purification. The primary advantage of using potent organic solvents like dichloromethane is their high solubilizing capacity for lipophilic compounds. flinders.edu.auijsar.in However, concerns regarding solvent toxicity, environmental impact, and the potential for thermal degradation of artifacts drive the adoption of greener alternatives like SFE.
A significant advancement in SFE is the development of sequential selective supercritical fluid extraction (S³FE). This approach leverages the tunability of SFE by altering the extraction conditions in a stepwise manner to fractionate compounds based on their polarity. mdpi.comexlibrisgroup.comnih.gov This is particularly useful for complex matrices like Calendula officinalis, which contain both non-polar triterpenoid esters and more polar compounds like flavonoids.
A validated two-step S³FE process allows for the selective recovery of these distinct chemical classes. mdpi.comexlibrisgroup.comnih.gov
Step 1 (Non-polar fraction): This step targets the triterpenoid esters, including this compound. Optimal conditions involve high temperature (80°C) and the use of 15% ethanol as a co-solvent. These parameters facilitate the efficient extraction of the desired non-polar compounds. mdpi.com
Step 2 (Polar fraction): After the non-polar compounds have been extracted, the residue is subjected to a second extraction step under different conditions to recover polar compounds like the flavonoid narcissin. This step typically uses a lower temperature (40°C) and a higher concentration of a more polar modifier, such as 30% of an 80:20 ethanol-water mixture. mdpi.com
This sequential approach not only separates compound classes effectively but also enriches the respective fractions, simplifying subsequent purification steps. mdpi.com
Interactive Table 2: Two-Step Sequential SFE (S³FE) Protocol for Calendula officinalis
| Step | Target Compounds | Temperature | Pressure | Co-solvent | Duration | Source(s) |
| 1 | Triterpenoid Esters (e.g., this compound) | 80°C | 15 MPa | 15% Ethanol | ~30-60 min | mdpi.comexlibrisgroup.comnih.gov |
| 2 | Polar Flavonoids (e.g., Narcissin) | 40°C | 15 MPa | 30% EtOH:H₂O (80:20 v/v) | ~30 min | mdpi.comexlibrisgroup.comnih.gov |
Dichloromethane and Other Organic Solvent-Based Extraction Protocols
Chromatographic Purification Strategies
Following extraction, the crude or fractionated extract contains a mixture of compounds. Chromatographic techniques are essential to isolate this compound to a high degree of purity.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that uses high pressure to pass the sample mixture through a column packed with a stationary phase. It offers high resolution and is capable of separating structurally similar compounds. plantaanalytica.comgilson.com
For triterpenoid esters, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. Isocratic elution, where the mobile phase composition remains constant, can be used to quantify various triterpenoid monoesters simultaneously. researchgate.net The use of preparative HPLC is crucial for isolating minor compounds or for achieving the final high-purity product required for analytical standards or pharmacological testing. researchgate.netknauer.net Advancements in HPLC technology, including improved column packings and detector sensitivity, have made it an indispensable tool for purifying complex natural product extracts. plantaanalytica.com
For purifying larger quantities of triterpenoid esters, a multi-step column chromatography approach is often implemented. nih.govresearchgate.net This strategy typically involves a combination of different chromatographic modes to systematically remove impurities. An efficient method for obtaining gram quantities of individual faradiol esters with 96% to 98% purity involves an initial SFE followed by a combination of normal-phase and reversed-phase column chromatography. nih.gov
Normal-Phase Chromatography: The crude extract is first subjected to column chromatography using a polar stationary phase like silica (B1680970) gel. researchgate.net Elution is performed with a non-polar mobile phase (e.g., petroleum ether-chloroform-methanol mixtures), which separates compounds based on their polarity. researchgate.net
Reversed-Phase Chromatography: Fractions enriched in the target esters from the normal-phase column are then further purified using reversed-phase low-pressure liquid chromatography (LPLC) or HPLC on a C18 stationary phase. nih.govresearchgate.net This step is highly effective at separating the individual esters from each other.
This combination of orthogonal separation techniques (normal-phase and reversed-phase) is highly effective for resolving the complex mixture of triterpenoid esters found in the initial extract. nih.gov
Sophisticated Structural Elucidation of Arnidiol 3 Palmitate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and stereochemistry of triterpenoid (B12794562) esters like Arnidiol (B1583970) 3-palmitate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H and ¹³C NMR Spectral Analysis
One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.
For the palmitate moiety, characteristic signals appear in the ¹H NMR spectrum, including a triplet for the terminal methyl group around δ 0.88 ppm and a triplet for the α-methylene group (adjacent to the carbonyl) at approximately δ 2.34 ppm. rsc.org The numerous overlapping methylene (B1212753) protons of the long fatty acid chain typically form a broad multiplet between δ 1.23 and 1.36 ppm. rsc.org In the ¹³C NMR spectrum of palmitic acid, the carbonyl carbon (C-1') resonates at a downfield chemical shift, while the carbons of the long alkyl chain produce a series of signals at higher field strengths.
The triterpenoid core of arnidiol also presents a complex array of signals. For instance, in the related compound taraxerol (B1681929), the ¹H NMR spectrum shows a double doublet for the proton on the hydroxyl-bearing carbon at δ 3.20 ppm. researchgate.net The ¹³C NMR spectrum of taraxerol reveals 30 carbon signals, which can be categorized into methyl, methylene, methine, and quaternary carbons based on their chemical shifts and DEPT (Distortionless Enhancement by Polarization Transfer) experiments. researchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Palmitic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | 0.88 (t) | ~14.0 |
| -(CH₂)n- | 1.23-1.36 (m) | ~22.0-34.0 |
| -CH₂-COO- | 2.34 (t) | ~34.0 |
| -COO- | - | ~179.0 |
| Note: 't' denotes a triplet and 'm' denotes a multiplet. Data is based on typical values for palmitic acid and may vary slightly depending on the solvent and specific molecular context. rsc.orgresearchgate.netmagritek.com |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides a foundational dataset, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the stereochemistry of the molecule. numberanalytics.comwikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.orgsdsu.edu This helps to trace out the spin systems within the molecule, for example, connecting the protons along the fatty acid chain and within the rings of the triterpenoid skeleton.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. numberanalytics.comcolumbia.edu This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. numberanalytics.comemerypharma.com Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu HMBC is particularly vital for identifying the connections between different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com For Arnidiol 3-palmitate, HMBC would be used to confirm the ester linkage by showing a correlation between the proton at C-3 of the arnidiol core and the carbonyl carbon (C-1') of the palmitate chain.
Together, these 2D NMR techniques allow for the unambiguous assignment of nearly all proton and carbon signals, leading to a definitive structural elucidation. analis.com.myslideshare.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers valuable information about its structure through fragmentation analysis. Various MS techniques are employed to analyze triterpenoid esters.
Atmospheric Pressure Chemical Ionization Quadrupole Time-of-Flight Mass Spectrometry (APCI-QTOF-MS)
APCI is a "soft" ionization technique that is well-suited for the analysis of less polar compounds like triterpenoid esters, which can be challenging to ionize using other methods like electrospray ionization (ESI). uni-tuebingen.de When coupled with a QTOF mass analyzer, APCI-QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the molecule with high accuracy. nih.gov This technique is particularly useful for detecting the quasi-molecular ions of these esters. nih.govresearchgate.net The high resolving power of Q-TOF allows for the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental formulas. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Identification
GC-MS is a robust technique for identifying the fatty acid components of triterpenoid esters. researchgate.netdss.go.th After hydrolysis of the ester bond, the resulting fatty acid can be derivatized (e.g., to its methyl ester) and analyzed by GC-MS. The fatty acid methyl ester is identified by comparing its retention time and mass spectrum with those of known standards and library data. The mass spectra of triterpenoid esters in GC-MS typically show fragmentation patterns characteristic of the triterpene skeleton, with specific ions resulting from retro-Diels-Alder fragmentation of the C-ring being particularly informative. researchgate.net
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. europa.eu This capability is essential for distinguishing between compounds with very similar molecular weights. mdpi.com For a large molecule like this compound, HR-MS can confirm the molecular formula by measuring its mass to several decimal places, significantly increasing the confidence in the compound's identification. europa.eunih.gov
Interactive Data Table: Mass Spectrometry Data for Arnidiol and Palmitic Acid
| Compound/Fragment | Technique | Observed Ion (m/z) | Interpretation |
| Arnidiol | ESI-MS | [M+H]⁺ | Protonated molecule |
| Palmitic Acid | GC-MS (as methyl ester) | [M]⁺ | Molecular ion of palmitate methyl ester |
| Triterpenoid Fragment | GC-MS | m/z 218, 203, 189 | retro-Diels-Alder fragmentation products |
| Note: The observed m/z values are dependent on the specific ionization technique and experimental conditions. researchgate.net |
Integrated Spectroscopic Approaches for Comprehensive Characterization
The structural elucidation of this compound and its analogs, such as Faradiol (B1211459) 3-palmitate and Maniladiol 3-palmitate, relies on the synergistic application of multiple sophisticated spectroscopic techniques. The integration of mass spectrometry (MS) with various nuclear magnetic resonance (NMR) spectroscopy methods, including one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments, provides a comprehensive characterization of these complex triterpenoid esters. nih.govresearchgate.netresearchgate.net
High-resolution mass spectrometry is instrumental in determining the elemental composition and molecular weight of these compounds. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or other high-resolution mass analyzers are frequently employed. researchgate.net These methods allow for the precise mass measurement of the molecular ions, which is crucial for confirming the molecular formula.
The mass spectrometry data for this compound and its common analogs are summarized in the table below. The calculated and observed m/z values are in close agreement, which validates their respective elemental compositions.
| Compound Name | Chemical Formula | Calculated m/z | Found m/z |
| This compound | C46H80O3 | 681.61802 | 681.6153 |
| Faradiol 3-palmitate | C46H80O3 | 681.61802 | 681.6252 |
| Maniladiol 3-palmitate | C46H80O3 | 681.61802 | 681.6218 |
This table presents mass spectrometry data for the specified triterpenoid palmitates.
NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of the molecules. ¹H-NMR spectroscopy is used to identify the types and connectivity of protons in the structure. For instance, the presence of a palmitate ester at the C-3 position is indicated by characteristic signals from the fatty acid chain, including a triplet for the terminal methyl group and a series of methylene signals. The chemical shift of the H-3 proton is also a key indicator of esterification at this position.
¹³C-NMR spectroscopy is employed to identify all the carbon atoms in the molecule. The spectra of these triterpenoid esters show characteristic signals for the triterpene skeleton and the palmitate moiety. The carbonyl carbon of the palmitate ester typically appears in the downfield region of the spectrum. 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the proton and carbon signals and establishing the complete connectivity of the molecule. These methods have been pivotal in confirming the structures of Faradiol-3-myristic acid ester and Faradiol-3-palmitic acid ester. nih.govscience.gov
While detailed, side-by-side comparative NMR data for this compound, Faradiol 3-palmitate, and Maniladiol 3-palmitate are not extensively tabulated in single literature sources, the structural elucidation of each has been reported based on these integrated spectroscopic approaches. researchgate.netresearchgate.netscribd.com The combination of mass spectrometry for determining the molecular formula and NMR spectroscopy for detailing the molecular framework provides a powerful and comprehensive strategy for the unequivocal characterization of these complex natural products.
Biosynthetic Pathways and Enzymatic Mechanisms of Arnidiol 3 Palmitate
Precursor Triterpenoid (B12794562) Biosynthesis in Medicinal Plants (e.g., Calendula officinalis)
The formation of the arnidiol (B1583970) scaffold is a sophisticated process that begins with simple five-carbon precursors and involves a series of condensations, cyclization, and highly specific oxidative modifications.
All isoprenoids, including triterpenoids, are derived from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways are responsible for synthesizing these precursors in different cellular compartments.
The Mevalonate (B85504) (MVA) Pathway: Occurring in the cytosol and endoplasmic reticulum, the MVA pathway utilizes acetyl-CoA as its primary substrate. Through a series of enzymatic steps, three molecules of acetyl-CoA are converted into IPP. This pathway is the principal source of IPP and DMAPP for the biosynthesis of cytosolic and ER-localized isoprenoids, such as sterols and pentacyclic triterpenoids.
The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, the MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. It provides the IPP and DMAPP required for the synthesis of plastidial isoprenoids like carotenoids, chlorophyll (B73375) side chains, and certain hormones.
For triterpenoid synthesis in Calendula officinalis, the cytosolic MVA pathway is the primary contributor. IPP and DMAPP units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to produce the C30 linear hydrocarbon, squalene. Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256), the universal precursor for the cyclization into all sterols and triterpenoids.
Table 1: Comparison of Isoprenoid Precursor Biosynthesis Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Cellular Location | Cytosol / Endoplasmic Reticulum | Plastids |
| Key Precursors | Acetyl-CoA (x3) | Pyruvate, Glyceraldehyde-3-phosphate |
| Primary Products | Isopentenyl pyrophosphate (IPP) | IPP and Dimethylallyl pyrophosphate (DMAPP) |
| Role in Triterpenoid Synthesis | Primary source of C5 units for squalene formation | Generally not the primary source for cytosolic triterpenoids |
The linear 2,3-oxidosqualene molecule undergoes a profound transformation through the action of oxidosqualene cyclases (OSCs). These enzymes catalyze a complex cascade of cyclization and rearrangement reactions to generate the diverse array of triterpenoid skeletons. In Calendula officinalis, the specific OSC known as Ψ-taraxasterol synthase (CoPS1) acts on 2,3-oxidosqualene to produce the pentacyclic triterpenoid alcohol, Ψ-taraxasterol.
Ψ-taraxasterol serves as the immediate precursor to arnidiol. The conversion is a highly specific hydroxylation reaction. An enzyme introduces a second hydroxyl group at the C16 position of the Ψ-taraxasterol backbone. This targeted oxidation transforms the monool (Ψ-taraxasterol, with a hydroxyl at C3) into a diol (arnidiol, with hydroxyls at C3 and C16), which is the defining structural feature of this intermediate.
The specific C16-hydroxylation of Ψ-taraxasterol is catalyzed by a member of the Cytochrome P450 (CYP) superfamily of monooxygenases. Research has identified the specific enzyme in Calendula officinalis as CYP716A12 . This enzyme functions as a Ψ-taraxasterol C16-hydroxylase.
The catalytic mechanism involves the activation of molecular oxygen (O₂). The CYP enzyme utilizes a heme cofactor and requires a reducing agent, typically NADPH, which provides electrons via a P450 reductase partner protein. The enzyme binds both the substrate (Ψ-taraxasterol) and O₂, facilitating the cleavage of the O-O bond and the insertion of one oxygen atom into a C-H bond at the C16 position, forming the hydroxyl group. The other oxygen atom is reduced to water. This step is a critical diversification point in the pathway, channeling the metabolic flux towards the synthesis of arnidiol and its subsequent derivatives.
Table 2: Key Enzymatic Steps in Arnidiol Biosynthesis from 2,3-Oxidosqualene
| Enzyme | Abbreviation / Class | Substrate | Product | Reaction Type |
| Ψ-taraxasterol synthase | CoPS1 (OSC) | 2,3-Oxidosqualene | Ψ-taraxasterol | Cyclization / Rearrangement |
| Ψ-taraxasterol C16-hydroxylase | CYP716A12 (P450) | Ψ-taraxasterol | Arnidiol | C16-Hydroxylation |
Specific Hydroxylation Events (e.g., C16 Hydroxylation of Ψ-taraxasterol to Arnidiol)
Palmitic Acid Biosynthesis and Esterification
The second component required for the formation of Arnidiol 3-palmitate is palmitic acid (a 16-carbon saturated fatty acid), which must be synthesized and activated before it can be attached to the arnidiol scaffold.
In plants, de novo fatty acid synthesis occurs primarily in the plastids. The process is catalyzed by the multi-enzyme Fatty Acid Synthase (FAS) complex.
Precursor Formation: The pathway begins with acetyl-CoA, which is carboxylated to form malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). Malonyl-CoA serves as the two-carbon donor for chain elongation.
Chain Elongation Cycle: The synthesis proceeds through a repetitive four-step cycle, with the growing acyl chain attached to an Acyl Carrier Protein (ACP). The cycle involves:
Condensation: An acetyl group (from acetyl-CoA, for the first cycle) or a growing acyl-chain (from acyl-ACP) is condensed with a malonyl group (from malonyl-ACP), releasing CO₂.
Reduction: The resulting keto group is reduced to a hydroxyl group using NADPH.
Dehydration: The hydroxyl group is removed, forming a double bond.
Reduction: The double bond is reduced to a single bond using NADPH, completing the elongation by two carbons.
Termination: This cycle repeats until a 16-carbon chain is formed. The final product, palmitoyl-ACP, is typically hydrolyzed to free palmitate or converted into palmitoyl-CoA, which can then be exported from the plastid for use in other cellular compartments, such as the endoplasmic reticulum where triterpenoid esterification occurs.
The final step in the biosynthesis of this compound is the enzymatic esterification of the arnidiol molecule with palmitic acid. For this reaction to occur, the palmitic acid must be in an activated form, typically as palmitoyl-CoA . The high-energy thioester bond in palmitoyl-CoA provides the thermodynamic driving force for the reaction.
The reaction is catalyzed by an acyl-CoA-dependent acyltransferase . While the specific enzyme responsible for acylating arnidiol in Calendula has not been definitively isolated, it is presumed to be a member of a family such as the Acyl-CoA:sterol acyltransferases (ASATs) or the BAHD family of acyltransferases, which are known to catalyze the acylation of diverse secondary metabolites.
The enzyme specifically targets the hydroxyl group at the C3 position of arnidiol. The reaction proceeds via a nucleophilic attack from the oxygen of the C3-hydroxyl group onto the carbonyl carbon of palmitoyl-CoA. This results in the formation of an ester linkage, yielding this compound and releasing Coenzyme A (CoA). The regiospecificity of the enzyme ensures that acylation occurs at C3 and not the C16 hydroxyl group, leading to the precise structure of the final product.
Table 3: Final Esterification Reaction for this compound Synthesis
| Component | Role | Chemical Name / Class |
| Substrate 1 | Triterpenoid Backbone | Arnidiol |
| Substrate 2 | Acyl Group Donor | Palmitoyl-CoA |
| Enzyme | Catalyst | Acyl-CoA:triterpenoid acyltransferase (e.g., ASAT-like) |
| Product | Final Triterpenoid Ester | This compound |
| Byproduct | Released Cofactor | Coenzyme A (CoA) |
De Novo Fatty Acid Biosynthesis Pathways (e.g., Palmitate Synthesis via Fatty Acid Synthase Complex)
Gene Identification and Functional Characterization of Biosynthetic Enzymes
The elucidation of the biosynthetic pathway of this compound has been advanced by the identification and functional characterization of the genes encoding the key enzymes involved.
Oxidosqualene Cyclases (OSCs): The first committed step in the formation of the arnidiol backbone is catalyzed by a specific OSC. In Calendula officinalis (pot marigold), a Ψ-taraxasterol synthase (CoTXSS) has been identified and functionally characterized. This enzyme is responsible for producing the precursor skeleton for arnidiol. Phylogenetic analysis has shown that taraxasterol (B1681928) synthases are closely related to mixed amyrin synthases.
Cytochrome P450 Monooxygenases (CYP450s): The hydroxylation of the triterpenoid skeleton is a critical modification step. Research in Calendula officinalis has led to the identification of candidate genes for cytochrome P450s that are capable of catalyzing the hydroxylation at the C-16 position of the taraxasterol backbone to form arnidiol.
Acyltransferases (ATs): The final esterification step is catalyzed by an acyltransferase. In Calendula officinalis, researchers have identified candidate triterpene acyltransferase genes (CoACTs) belonging to the membrane-bound O-acyltransferase (MBOAT) superfamily. These enzymes are responsible for the addition of the palmitate group to the C-3 position of arnidiol. Functional characterization of these enzymes, often through heterologous expression in organisms like Nicotiana benthamiana, has confirmed their role in the biosynthesis of this compound and other related triterpene esters. researchgate.net
The expression of the genes involved in the biosynthetic pathway of this compound can be influenced by developmental stage and environmental factors. For instance, in Calendula officinalis, the genes encoding the pathway enzymes show higher expression in floral tissues compared to leaves. uea.ac.uk
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme (Example) | Function | Gene (Example) |
| Oxidosqualene Cyclase (OSC) | Ψ-taraxasterol synthase | Forms the pentacyclic triterpene skeleton | CoTXSS |
| Cytochrome P450 Monooxygenase (CYP450) | Triterpene C-16 hydroxylase | Hydroxylates the triterpene backbone at the C-16 position | CoCYP716A392/3 |
| Acyltransferase (AT) | Triterpene Acyltransferase | Adds a palmitoyl (B13399708) group to the C-3 hydroxyl of arnidiol | CoACT1/2 |
Metabolic Engineering Strategies for Enhanced this compound Production in Model Systems
The low abundance of many valuable plant-derived natural products, including this compound, has driven the development of metabolic engineering strategies to enhance their production in model systems. These strategies aim to overcome the limitations of traditional extraction from native plant sources.
Heterologous Expression: A primary strategy involves the heterologous expression of the entire biosynthetic pathway in a microbial or plant chassis. The yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana are commonly used hosts. By introducing the genes encoding the necessary enzymes—OSC, CYP450, and acyltransferase—from the source plant, the host organism can be engineered to produce this compound. researchgate.net
Increasing Precursor Supply: The production of triterpenoids is often limited by the availability of the precursor, 2,3-oxidosqualene. Metabolic engineering efforts can focus on upregulating the mevalonate (MVA) pathway, which is responsible for the synthesis of isoprenoid precursors. Overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can lead to increased flux towards triterpenoid biosynthesis.
Enzyme Optimization and Pathway Balancing: The efficiency of the heterologous pathway can be improved by optimizing the expression levels of the individual enzymes. This involves balancing the activities of the OSC, CYP450, and acyltransferase to prevent the accumulation of intermediate compounds and maximize the yield of the final product. Codon optimization of the introduced genes for the specific expression host can also enhance protein translation and enzyme activity.
Compartmentalization: The subcellular localization of biosynthetic enzymes can impact pathway efficiency. Engineering the enzymes to be targeted to specific cellular compartments, such as the endoplasmic reticulum, can facilitate metabolic channeling and increase product titers.
Elimination of Competing Pathways: In the host organism, native metabolic pathways may compete for substrates or intermediates required for this compound synthesis. Downregulation or knockout of competing pathways can redirect metabolic flux towards the desired product. For example, in yeast, pathways that consume acetyl-CoA, a key precursor for the MVA pathway, can be targeted for downregulation.
The successful reconstruction of the faradiol (B1211459) palmitate biosynthetic pathway in Nicotiana benthamiana provides a proof-of-concept for the production of this compound and other related triterpene esters in a heterologous plant system. researchgate.net This approach offers a promising platform for the sustainable and scalable production of these bioactive compounds for various applications.
Mechanistic Research on Biological Activity of Arnidiol 3 Palmitate
Cellular and Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of triterpenoid (B12794562) esters like Arnidiol (B1583970) 3-palmitate are underpinned by a range of cellular and molecular interactions. Research has focused on their ability to modulate inflammatory mediators, counteract oxidative stress, and inhibit inflammatory responses in various experimental models.
A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines, which are signaling molecules that mediate and amplify inflammatory responses. Interleukin-6 (IL-6) is a prominent cytokine involved in both acute and chronic inflammation.
Studies on lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells have demonstrated that triterpenoids from Calendula officinalis can significantly inhibit the release of IL-6. medcraveonline.com While specific data for Arnidiol 3-palmitate is limited, research on its constituent parts and closely related analogs provides significant insight. The parent alcohol, arnidiol, has been shown to be a potent inhibitor of LPS-induced IL-6 release, reducing it by 61%. medcraveonline.com Its structural isomer, faradiol (B1211459), exhibited a similar potent inhibition of 59%. medcraveonline.com Fatty acid esters of these diols, including faradiol palmitate, also display significant, albeit less potent, anti-inflammatory activity by reducing IL-6 release. medcraveonline.com Extracts from Calendula officinalis, rich in these triterpenoid esters, have been confirmed to inhibit a panel of pro-inflammatory cytokines including IL-1β, IL-6, TNF-α, and IFN-γ. cabidigitallibrary.orgnih.gov
The palmitate moiety itself can have a complex role. In some cellular models, such as 3T3-L1 adipocytes, palmitate has been shown to induce the expression of IL-6 and TNF-α by activating the NF-κB transcription factor. nih.gov This suggests a potentially dual role for this compound, where the anti-inflammatory action of the arnidiol structure may counteract the pro-inflammatory potential of the palmitate ester.
Table 1: Inhibition of LPS-Induced IL-6 Release by Related Triterpenoids in THP-1 Cells
| Compound | Inhibition of IL-6 Release (%) | Source |
|---|---|---|
| Arnidiol | 61% | medcraveonline.com |
| Faradiol | 59% | medcraveonline.com |
| Faradiol Myristate & Faradiol Palmitate (Mixture) | Significant Inhibition (exact % not specified) | medcraveonline.com |
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical component of inflammation. frontiersin.org The chemical structure of this compound suggests a potential to influence cellular redox balance.
Research on a closely related compound, arnidiol-3-O-myristate, demonstrated its capacity to modulate stress damage induced by hydrogen peroxide (H₂O₂) in Caco-2 cells, indicating a protective effect on the epithelial barrier and an influence on cellular redox state. redalyc.org Triterpenoids are generally recognized for their antioxidant properties. cabidigitallibrary.org
The topical anti-inflammatory activity of this compound and related compounds is often evaluated using the croton oil-induced ear edema model in mice, which represents acute inflammation. Triterpenoid esters isolated from Calendula officinalis are considered primary contributors to the plant's anti-inflammatory effects in this model. nih.gov
While specific data for this compound is scarce, studies on its structural isomer, faradiol-3-palmitate, provide valuable quantitative insights. A dichloromethane (B109758) extract of Calendula flower heads, containing esters of faradiol-myristic acid and faradiol-palmitic acid, demonstrated an edema inhibition of nearly 50% at a dose of 240 µg/cm². Doubling the dose of the faradiol esters increased the inhibition to approximately 66%, indicating a dose-dependent response. More broadly, aqueous-ethanol extracts of Calendula have shown a 20% inhibition in the same model. medcraveonline.com These findings strongly suggest that this compound contributes significantly to the anti-oedematous effects observed with Calendula extracts.
Table 2: Anti-inflammatory Activity of Related Triterpenoid Esters in Croton Oil-Induced Mouse Ear Edema Model
| Compound/Extract | Dose | Edema Inhibition (%) | Source |
|---|---|---|---|
| Faradiol Palmitate / Myristate Esters | 240 µg/cm² | ~50% | |
| Faradiol Palmitate / Myristate Esters | 480 µg/cm² | ~66% | |
| Aqueous-Ethanol Extract of Calendula | 1200 µg/ear | 20% | medcraveonline.com |
Impact on Oxidative Stress Markers and Cellular Redox Balance
Investigation of Cellular Signaling Pathways Involved in Response to this compound
The anti-inflammatory effects of this compound at the cellular level are mediated by its interaction with specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of many pro-inflammatory genes, including cytokines like IL-6.
Research indicates that triterpenoids from Calendula exert their anti-inflammatory effects by inhibiting the NF-κB system. medcraveonline.com Studies on gastric epithelial cells showed that fractions rich in triterpene diols and their fatty acid esters inhibited the activity of the NF-κB transcription factor. medcraveonline.com The palmitate component of the molecule can also influence inflammatory signaling. Palmitate has been shown to activate NF-κB signaling in endothelial cells and adipocytes, often through pathways involving Toll-like receptor 4 (TLR4) and the production of superoxide (B77818) by NADPH oxidase. nih.gov
Given that the parent compound, arnidiol, and related esters inhibit inflammatory mediators regulated by NF-κB, it is highly probable that this compound's mechanism of action involves the modulation of this critical pathway. The triterpenoid structure likely inhibits NF-κB activation, thereby suppressing the expression of downstream inflammatory targets.
Comparative Mechanistic Studies with Arnidiol and Other Triterpenoid Esters
Comparative studies are essential for understanding the structure-activity relationships of these compounds. Research comparing the anti-inflammatory potency of triterpene diols (like arnidiol) with their corresponding fatty acid esters (like this compound) has revealed clear differences.
In studies assessing the inhibition of LPS-induced IL-6 release in human monocytic cells, the free C-16 hydroxylated triterpene diols, arnidiol and faradiol, demonstrated the strongest anti-inflammatory activity, with inhibition rates of 61% and 59%, respectively. medcraveonline.com While their fatty acid esters, including faradiol myristate and faradiol palmitate, also showed significant anti-inflammatory effects, they were less potent than the parent alcohols. medcraveonline.com
This trend is also observed in in-vivo models. Further analysis of oedema-reducing activity showed that the triterpene diols faradiol and arnidiol had more potent anti-oedematous effects than their less polar fatty acid esters. medcraveonline.com This suggests that the esterification of the hydroxyl group at the C-3 position with palmitic acid, which increases the lipophilicity of the molecule, may reduce its intrinsic anti-inflammatory potency compared to the free diol.
Synthetic Chemistry and Derivatization Studies of Arnidiol 3 Palmitate
Chemical Synthesis Approaches for Arnidiol (B1583970) 3-Palmitate and its Core Structures
The chemical synthesis of arnidiol 3-palmitate involves two primary stages: the construction of the core arnidiol scaffold and the subsequent esterification with palmitic acid.
Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and a carboxylic acid. In the context of this compound, this involves the reaction of the C-3 hydroxyl group of arnidiol with palmitic acid or its activated derivatives.
Several methods can be employed for this esterification:
Fischer-Speier Esterification: This classic method involves reacting the alcohol (arnidiol) and the carboxylic acid (palmitic acid) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a milder alternative to Fischer-Speier esterification and is often preferred for sensitive substrates.
Acyl Chloride or Anhydride Method: Palmitic acid can be converted to a more reactive acyl chloride (palmitoyl chloride) or palmitic anhydride. These reagents readily react with the hydroxyl group of arnidiol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is highly efficient but requires the prior synthesis of the acylating agent.
Catalytic Esterification: Various catalysts, including lead(II) nitrate (B79036), have been shown to effectively catalyze the esterification of long-chain fatty acids like palmitic acid with alcohols. scitepress.org For instance, the reaction of palmitic acid with various alcohols in the presence of lead(II) nitrate has been reported to yield the corresponding esters in high yields (90-97%). scitepress.org This approach offers an alternative to traditional acid catalysis. scitepress.org
The choice of esterification method depends on factors such as the scale of the reaction, the stability of the starting materials, and the desired purity of the final product. For instance, while Fischer-Speier esterification is straightforward, it may not be suitable for complex molecules prone to acid-catalyzed side reactions. In such cases, milder methods like Steglich esterification are preferred.
A study on the esterification of palmitic acid with various branched-chain alcohols successfully synthesized several palmitate esters, which were characterized by FT-IR, 1H-NMR, and 13C-NMR. researchgate.net This highlights the general applicability of standard esterification protocols for producing fatty acid esters.
Table 1: Comparison of Chemical Esterification Methods for Palmitate Conjugation
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Palmitic acid, Arnidiol, Strong acid catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive | Harsh conditions, potential for side reactions |
| Steglich | Palmitic acid, Arnidiol, DCC, DMAP | Mild, room temperature | High yield, mild conditions | DCC is a known allergen, byproduct removal can be tedious |
| Acyl Chloride | Palmitoyl (B13399708) chloride, Arnidiol, Base (e.g., pyridine) | Mild, often at or below room temperature | High reactivity, fast reaction | Requires synthesis of acyl chloride, potential for over-acylation |
| Catalytic | Palmitic acid, Arnidiol, Catalyst (e.g., Lead(II) nitrate) | Varies with catalyst | Can be highly efficient, potential for catalyst recycling | Catalyst toxicity and removal can be a concern |
The total synthesis of the arnidiol scaffold, a pentacyclic triterpenoid (B12794562), is a complex and challenging endeavor that has been the subject of considerable research in organic chemistry. While the total synthesis of arnidiol itself has not been extensively reported, strategies for synthesizing similar pentacyclic triterpene scaffolds, such as lupeol (B1675499), provide a roadmap for how such a synthesis might be approached. lookchem.com
Key strategies in the total synthesis of complex terpenes often involve:
Cation-π Cyclizations: This powerful strategy mimics the biosynthetic pathway of triterpenes. A polyene substrate is treated with a Lewis or Brønsted acid to initiate a cascade of cyclizations, forming multiple rings in a single step with high stereocontrol. The enantioselective synthesis of lupeol, for example, has been achieved using two carefully designed cation-π cyclization stages. lookchem.com
Diels-Alder Reactions: This cycloaddition reaction can be used to construct the six-membered rings present in the triterpene core. Intramolecular Diels-Alder reactions are particularly useful for creating complex polycyclic systems.
Radical Cyclizations: Tin-mediated or other radical-initiated cyclizations can be employed to form five- and six-membered rings.
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, is widely used to close large rings and has been applied in the synthesis of macrocyclic scaffolds. cam.ac.uk
The synthesis of the arnidiol scaffold would require careful planning of the sequence of ring formations and the introduction of the hydroxyl groups at the C-3 and C-16 positions with the correct stereochemistry. The development of a scalable total synthesis of arnidiol remains a significant challenge but would provide access to a wide range of analogs for biological evaluation. vulcanchem.com
Esterification Reactions for Palmitate Conjugation
Enzymatic Synthesis of this compound and Analogs
Enzymatic synthesis offers several advantages over traditional chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. Lipases are particularly well-suited for the synthesis of fatty acid esters.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, they can effectively catalyze the reverse reaction: esterification. This property has been widely exploited for the synthesis of various esters, including those of triterpenoids.
The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The fatty acid is first activated by the lipase (B570770), and this activated acyl group is then transferred to the hydroxyl group of the alcohol (in this case, arnidiol) to form the ester.
Key features of lipase-catalyzed esterification include:
Regioselectivity: Lipases can often selectively acylate one hydroxyl group in a polyol, which is a significant advantage when working with molecules like arnidiol that have multiple hydroxyl groups. This avoids the need for protecting group chemistry often required in chemical synthesis.
Mild Conditions: Reactions are typically carried out at or near room temperature, which helps to prevent the degradation of thermally sensitive compounds.
Immobilization: Lipases can be immobilized on solid supports, which facilitates their recovery and reuse, making the process more cost-effective. A synthetic method for vitamin A palmitate, for instance, utilizes immobilized lipase to catalyze the reaction between vitamin A alcohol and palmitic acid in a non-aqueous system. google.com
While specific studies on the lipase-catalyzed synthesis of this compound are not widely reported, the successful synthesis of other fatty acid esters, such as vitamin A palmitate, using this method suggests its feasibility. google.com
Biocatalysis extends beyond the use of isolated enzymes to include whole-cell systems and other biocatalytic transformations. These approaches can offer even greater control over the regio- and stereoselectivity of reactions.
For the synthesis of this compound, biocatalytic approaches could involve:
Engineered Microorganisms: Microorganisms could be genetically engineered to express specific lipases or acyltransferases with high activity and selectivity towards arnidiol and palmitic acid. This could potentially enable the direct production of this compound from simpler precursors in a fermentation process.
Acyltransferases: These enzymes are responsible for the transfer of acyl groups from donors like acyl-CoA to acceptor molecules in vivo. Identifying or engineering an acyltransferase that specifically catalyzes the palmitoylation of the C-3 hydroxyl group of arnidiol would be a highly selective synthetic route. The biosynthesis of triterpenoids like arnidiol involves esterification with fatty acids mediated by acyltransferases, utilizing acyl-CoA as the acyl donor. vulcanchem.com
The development of such biocatalytic systems would be a significant advancement, enabling the sustainable and highly selective production of this compound and its analogs.
Lipase-Catalyzed Esterification for Triterpenoid Fatty Acid Esters
Design and Synthesis of Novel this compound Derivatives for Mechanistic Probing
The synthesis of derivatives and analogs of this compound is crucial for elucidating its structure-activity relationships (SAR) and identifying its molecular targets. By systematically modifying the structure of the parent molecule, researchers can gain insights into which parts of the molecule are essential for its biological effects.
Potential modifications to the this compound structure include:
Varying the Fatty Acid Chain: The length and degree of saturation of the fatty acid esterified at the C-3 position can be altered. For example, esters with lauric, myristic, or stearic acid could be synthesized to investigate the influence of the acyl chain length on activity. nih.gov The synthesis of various palmitic acid-based esters with different branched-chain alcohols has been reported, demonstrating the feasibility of creating a library of such derivatives. researchgate.net
Modification of the Triterpene Scaffold: The core arnidiol structure can be modified. For instance, the hydroxyl group at C-16 could be oxidized, epimerized, or replaced with other functional groups. The synthesis of derivatives of calenduladiol, a related triterpene, has been achieved through oxidation and esterification reactions, providing a template for similar modifications to arnidiol. sciforum.net
Introduction of Reporter Groups: Fluorescent tags or other reporter groups could be attached to the molecule to facilitate its visualization and tracking within cells, helping to identify its subcellular localization and binding partners.
The synthesis of these derivatives would rely on the chemical and enzymatic methods described in the preceding sections. For example, a library of fatty acid esters could be synthesized by reacting arnidiol with a panel of different acyl chlorides or by using lipase-catalyzed esterification with various fatty acids.
By comparing the biological activities of these newly synthesized derivatives with that of the parent compound, researchers can build a comprehensive understanding of the structural requirements for the biological effects of this compound.
Advanced Analytical Approaches for Arnidiol 3 Palmitate Quantification and Metabolic Profiling
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
HPLC is a cornerstone technique for the quantitative analysis of Arnidiol (B1583970) 3-Palmitate. Its versatility allows for the development of methods tailored to the specific challenges posed by triterpenoid (B12794562) monoesters, which are often present in complex mixtures and share structural similarities with other compounds.
The simultaneous quantification of multiple triterpenoid monoesters, including Arnidiol 3-Palmitate, is crucial for the comprehensive analysis of botanical extracts like those from Calendula officinalis. Research has focused on developing robust HPLC methods capable of separating and quantifying a range of these compounds in a single analytical run.
Dichloromethane (B109758) extracts of Calendula officinalis flowers contain several bioactive triterpendiol monoesters, such as faradiol-3-O-palmitate, faradiol-3-O-myristate, faradiol-3-O-laurate, arnidiol-3-O-palmitate, arnidiol-3-O-myristate, and arnidiol-3-O-laurate. nih.gov A reversed-phase HPLC method with isocratic elution has been successfully developed for the simultaneous quantification of these eight triterpenoid monoesters. nih.gov This method often employs a C18 column and a mobile phase tailored for optimal separation. For instance, a study on Psidium guajava utilized a Cosmosil 5C18-MS-II column with a gradient of 0.1% aqueous formic acid and methanol (B129727) to separate nine different triterpenoids. mdpi.com The detection for quantification is typically carried out using a UV detector at a specific wavelength, for example, 210 nm for lupeol (B1675499) and beta-amyrin. globalresearchonline.net
The development of such methods involves optimizing various parameters, including the stationary phase, mobile phase composition, and detector settings, to achieve adequate resolution and sensitivity for all target analytes. The complexity of separating triterpenoid glycosides and their aglycones often necessitates gradient elution in HPLC methods. d-nb.info
Table 1: Example of HPLC Method Parameters for Triterpenoid Monoester Quantification
| Parameter | Condition | Source |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Methanol and aqueous H3PO4 | nih.gov |
| Detection | UV at 210 nm | nih.gov |
| Elution | Isocratic or Gradient | nih.govd-nb.info |
| Internal Standard | Often used for improved accuracy | nih.gov |
Non-aqueous reversed-phase liquid chromatography (NARP-LC) has emerged as a powerful technique for the separation of highly lipophilic compounds like triterpenoid esters. biotage.com This approach is particularly advantageous for analyzing complex mixtures of low-polarity substances found in glyceride-based oils. bohrium.com Traditional reversed-phase HPLC can be challenging for these molecules due to their poor solubility in aqueous mobile phases. biotage.com
NARP-LC utilizes organic solvents as the mobile phase, which enhances the solubility and retention of lipophilic analytes on reversed-phase columns. biotage.com For instance, a mobile phase of acetonitrile (B52724) and dichloromethane (80:20) has been used effectively with a C18 column to separate vitamin A esters. nih.gov The separation mechanism in NARP-LC is primarily based on the compound's lipophilicity, with more lipophilic compounds exhibiting stronger retention. biotage.com
The separation of bulky and structurally similar triterpene diesters can be particularly challenging. nih.gov However, NARP-LC, especially with specialized stationary phases like C30, has shown success in achieving their separation. nih.govresearchgate.net This technique has been instrumental in the analysis of monoesters and diesters of various triterpenes, including faradiol (B1211459), maniladiol, and arnidiol, from extracts of Calendula officinalis. researchgate.net While NARP-LC was a technique of choice, newer methods like ultra-high-performance low-pressure supercritical fluid chromatography (UHP/LP-SFC) are also being explored for separating these complex esters. chromatographyonline.comchromatographyonline.com
Method Development for Simultaneous Quantification of Triterpenoid Monoesters
Hyphenated Mass Spectrometry for Comprehensive Profiling
The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for the detailed analysis of this compound and its metabolites. These hyphenated techniques offer high sensitivity and selectivity, enabling both identification and quantification of compounds in complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for analyzing triterpenoids and their esters. ingentaconnect.comnih.gov It allows for the direct analysis of these compounds in complex samples, often without the need for extensive sample preparation like derivatization. nih.gov LC-MS/MS has been successfully used to characterize triterpene alcohol and sterol esters in various plant oils. nih.gov The technique provides valuable structural information through fragmentation patterns, aiding in the identification of known and novel compounds. nih.gov For instance, direct infusion atmospheric pressure chemical ionization-quadrupole time-of-flight mass spectrometry (APCI-QTOF-MS) has enabled the detection of quasi-molecular ions of triterpene diesters for the first time. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of volatile and semi-volatile compounds, including some triterpenoids. chemrxiv.orgscielo.br However, due to the low volatility of many triterpenes, derivatization is often required to convert them into more volatile forms suitable for GC analysis. chemrxiv.org This can add complexity to the sample preparation process. nih.gov Despite this, GC-MS is a core analytical technique for characterizing the primary metabolome of plants and can be used for profiling low molecular weight metabolites. chemrxiv.org It has been employed for the identification of triterpenoids in various plant extracts. nih.gov
Table 2: Comparison of LC-MS/MS and GC-MS for Triterpenoid Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Volatility | Suitable for non-volatile compounds | Requires volatile or derivatized compounds |
| Derivatization | Often not required | Often required for triterpenoids |
| Sensitivity | High | High |
| Selectivity | High | High |
| Application | Direct analysis of triterpene esters | Analysis of volatile and derivatized triterpenoids |
Metabolomics and lipidomics are powerful "omics" approaches that aim to comprehensively analyze the complete set of metabolites and lipids in a biological system. These strategies are invaluable for understanding the metabolic fate of this compound and its effects on cellular pathways.
Untargeted metabolomics using techniques like quadrupole time-of-flight liquid chromatography/mass spectrometry (Q-TOF LC/MS) can identify a wide range of metabolites that are altered in response to a particular stimulus or in a specific disease state. tubitak.gov.tr This approach has the potential to uncover novel biomarkers and provide insights into pathophysiology. tubitak.gov.tr For instance, a study on the triterpene betulin (B1666924) showed that it is incorporated and metabolized in keratinocytes, leading to changes in the cellular lipidome. researchgate.net
Lipidomics, a subset of metabolomics, focuses specifically on the global analysis of lipids in biological systems. scielo.org.za Comprehensive lipidomic profiling using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can identify and quantify hundreds of lipid species. researchgate.net This is particularly relevant for this compound, as its metabolism likely involves enzymatic hydrolysis and subsequent modifications of the arnidiol and palmitic acid moieties, which would be reflected in the lipid profile. Metabolic studies have suggested that triterpenic esters can undergo hydrolysis, hydroxylation, and other modifications. nih.gov
LC-MS/MS and GC-MS for Metabolite Identification and Quantification
Internal Standardization and Validation Protocols in Analytical Research
The use of internal standards and rigorous validation protocols are fundamental to ensuring the accuracy, precision, and reliability of analytical methods for quantifying this compound.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before analysis. nih.gov It helps to correct for variations in sample preparation, injection volume, and instrument response. nih.gov The choice of a suitable internal standard is critical and can significantly impact the accuracy and precision of the results. nih.gov For the analysis of triterpenoid esters, compounds like digitoxin (B75463) and digoxin (B3395198) have been used as internal standards in HPLC analysis. scispace.com In lipidomics studies, isotopically labeled internal standards are often incorporated to allow for semi-quantitative analysis by comparing analyte-to-IS ratios across different lipid classes. researchgate.net
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net According to guidelines from organizations like the International Council for Harmonisation (ICH), validation involves assessing several key parameters: nih.govresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Numerous studies on the quantification of triterpenoids and their esters have reported detailed validation data, demonstrating the reliability of their developed HPLC and LC-MS methods. mdpi.comnih.govnih.govresearchgate.netnih.gov
Future Directions and Emerging Research Avenues for Arnidiol 3 Palmitate
Exploration of Additional Biosynthetic Enzymes and Genetic Regulation
The biosynthesis of triterpenoid (B12794562) esters like arnidiol (B1583970) 3-palmitate is a multi-step process involving a series of specialized enzymes. researchgate.net The initial cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs) forms the foundational triterpene skeletons, such as taraxasterol (B1681928) and ψ-taraxasterol. biorxiv.orgbiorxiv.org Subsequent modifications, including hydroxylation and acylation, are catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and acyltransferases (ATs), respectively. researchgate.netbiorxiv.org
While some enzymes in the biosynthetic pathway of related triterpenoids in Calendula officinalis have been identified, such as a taraxasterol C16 hydroxylase and acyltransferases responsible for creating faradiol (B1211459) esters, the specific enzymes and the full genetic regulatory network governing arnidiol 3-palmitate synthesis remain to be fully characterized. biorxiv.orguea.ac.uk Future research should focus on:
Identification of Novel Enzymes: Employing a combination of genomics, transcriptomics, and metabolomics to identify and characterize the specific OSCs, P450s, and acyltransferases responsible for the production of arnidiol and its subsequent esterification with palmitic acid. uea.ac.ukfrontiersin.org This includes investigating the substrate specificity of these enzymes to understand why palmitate is a preferred acyl donor.
Genetic Regulation: Investigating the transcription factors and regulatory elements that control the expression of genes in the this compound biosynthetic pathway. mdpi.comnih.gov Understanding how environmental and developmental cues influence the expression of these genes could lead to strategies for enhancing its production in its native plant hosts. uea.ac.uk
Comparative Genomics: Analyzing the genomes of different Calendula species and other related plants in the Asteraceae family to understand the evolution of the biosynthetic pathway and identify conserved or unique enzymatic functions. biorxiv.org
Development of Novel Synthetic and Biocatalytic Strategies
The low natural abundance of many bioactive plant compounds, including triterpenoid esters, presents a significant challenge for their large-scale production. uea.ac.uk Developing novel synthetic and biocatalytic strategies is crucial for ensuring a sustainable and cost-effective supply for research and potential applications.
Heterologous Expression: Reconstructing the complete biosynthetic pathway of this compound in microbial or plant-based heterologous systems, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana, offers a promising avenue for production. biorxiv.orgbiorxiv.org This approach has been successfully demonstrated for related triterpenoids and could be adapted for this compound. biorxiv.orgbiorxiv.org
Enzymatic Synthesis: Utilizing isolated enzymes as biocatalysts for the in vitro synthesis of this compound. mdpi.com This could involve a cascade of enzymatic reactions, starting from readily available precursors. Research in this area could focus on improving enzyme stability, activity, and reusability. mdpi.com
Metabolic Engineering: Genetically engineering the host organisms to optimize the metabolic flux towards the production of this compound. frontiersin.org This could involve upregulating the expression of key biosynthetic genes, downregulating competing pathways, and optimizing the supply of precursors like 2,3-oxidosqualene and palmitoyl-CoA. biorxiv.orgaocs.org
Advanced Mechanistic Studies in Diverse Cellular and in vitro Biological Systems
While some studies have investigated the biological activities of extracts containing this compound and related compounds, more detailed mechanistic studies are needed to understand its specific effects at the molecular and cellular levels. basicmedicalkey.comijsar.insemanticscholar.org
Anti-inflammatory Mechanisms: Given that related triterpene diols like faradiol and arnidiol have shown significant anti-inflammatory activity, it is crucial to investigate the specific mechanisms of action of this compound. biorxiv.org This could involve studying its effects on key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades, in various cell models like macrophages and monocytes. biorxiv.org
Cellular Uptake and Metabolism: Investigating how this compound is taken up by cells and whether it is metabolized into other active forms. Understanding its bioavailability and metabolic fate is essential for interpreting its biological effects. mdpi.com
Interaction with Cellular Targets: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking to identify the specific protein targets of this compound. This will provide critical insights into its mode of action.
In Vitro Disease Models: Utilizing advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to study the effects of this compound in a more physiologically relevant context. This could include models of skin inflammation, wound healing, or other conditions where triterpenoids have shown potential benefits.
Integration with Systems Biology and Computational Modeling for Predictive Research
The complexity of biological systems necessitates the use of computational tools to integrate diverse datasets and predict the behavior of molecules like this compound. unimib.itnih.gov
Metabolic Network Modeling: Developing and refining computational models of the triterpenoid biosynthetic pathway to predict how genetic or environmental perturbations will affect the production of this compound. nih.gov These models can help identify key control points in the pathway and guide metabolic engineering strategies.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational methods to correlate the chemical structure of this compound and related triterpenoid esters with their biological activities. This can help in designing novel derivatives with improved potency or selectivity.
Dynamic Modeling of Signaling Pathways: Creating dynamic models of cellular signaling pathways to simulate the effects of this compound on cellular responses. plos.org This can help in generating new hypotheses about its mechanism of action that can then be tested experimentally.
Data Integration and Analysis: Developing platforms and workflows to integrate data from various 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of the role of this compound in biological systems. github.io
By pursuing these future research directions, the scientific community can unlock a deeper understanding of this compound, from its fundamental biosynthesis to its potential biological functions. This knowledge will be instrumental in harnessing its potential for various applications.
Q & A
Basic: What experimental methodologies are recommended for purifying Arnidiol 3-Palmitate from natural sources?
To isolate this compound, employ sequential solvent extraction (e.g., hexane/ethanol mixtures) followed by chromatographic techniques such as preparative HPLC or flash column chromatography. Characterization should include - and -NMR to confirm the ester linkage at the 3-position and high-resolution mass spectrometry (HRMS) for molecular weight validation. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide purity assessments via HPLC-UV/ELSD (>95%) and elemental analysis .
Advanced: How can researchers optimize mass spectrometry parameters for structural elucidation of this compound?
Use quadrupole time-of-flight (Q-TOF) MS with collision-induced dissociation (CID) to generate diagnostic fragments. Key parameters include:
- Collision energy: 20–35 eV to cleave the palmitate ester bond without excessive fragmentation.
- Ionization mode: Positive-ion electrospray (ESI+) for enhanced sensitivity.
- Precursor ion selection: Target [M+H] or [M+Na] adducts (e.g., m/z 769.6 for CHO).
Compare fragmentation patterns with reference spectra (e.g., Table S9 in CID-MS/MS studies) to confirm the 3-O-palmitate substitution .
Basic: What in vitro models are suitable for evaluating the bioactivity of this compound?
Use intestinal epithelial cell lines (e.g., Caco-2 or HT-29) to assess barrier-protective effects. Key metrics:
- Transepithelial electrical resistance (TEER) to quantify barrier integrity.
- Paracellular permeability assays (e.g., FITC-dextran flux).
- Immunofluorescence for tight junction proteins (ZO-1, occludin).
Dose-response studies (1–50 µM) over 24–72 hours can reveal concentration-dependent effects, as demonstrated in studies on epithelial barrier enhancement .
Advanced: How should in vivo studies be designed to investigate the protective effects of this compound on mucosal barriers?
Adopt a murine colitis model (e.g., DSS-induced colitis) with the following design:
- Dosage : 10–100 mg/kg/day via oral gavage, based on in vitro IC values.
- Endpoints : Histopathological scoring, cytokine profiling (IL-6, TNF-α), and microbiome analysis.
- Controls : Include vehicle and positive controls (e.g., mesalamine).
Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and validate reproducibility via blinded sample analysis .
Advanced: How can contradictory bioactivity data for this compound be systematically resolved?
Conduct a meta-analysis focusing on:
- Experimental variables : Cell line specificity, serum concentration in culture media, and batch-to-batch compound variability.
- Assay conditions : Oxygen levels (normoxia vs. hypoxia), incubation time, and solvent controls (e.g., DMSO cytotoxicity).
Use the PICO framework to structure comparisons (Population: cell/animal models; Intervention: dosage; Comparison: analogs; Outcome: barrier integrity metrics) .
Basic: How can this compound be distinguished from structurally analogous triterpene esters?
Leverage -NMR to identify the 3-O-palmitate signature:
- δ 4.50–4.70 ppm : Proton adjacent to the ester carbonyl.
- δ 2.30–2.35 ppm : α-methylene protons of the palmitate chain.
Compare with erythrodiol 3-palmitate (CAS 19833-13-7), noting differences in the triterpene backbone’s methyl group signals (δ 0.70–1.20 ppm) .
Advanced: What mechanistic studies are needed to elucidate this compound’s modulation of inflammatory signaling pathways?
Combine transcriptomic (RNA-seq) and phosphoproteomic approaches to identify targets:
- Pathways : NF-κB, MAPK, or Nrf2/ARE signaling.
- Validation : siRNA knockdown of candidate genes (e.g., IκBα for NF-κB) in LPS-stimulated macrophages.
Dose-dependent inhibition of pro-inflammatory cytokines (IL-8, IL-1β) in THP-1 cells can confirm pathway specificity .
Advanced: How does the stability of this compound under physiological conditions impact its bioavailability?
Perform hydrolysis kinetics studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):
- Analytical method : LC-MS/MS to quantify intact compound and palmitic acid byproducts.
- Half-life : Monitor degradation at 37°C; esterase inhibitors (e.g., PMSF) can clarify enzymatic vs. pH-driven hydrolysis.
Results inform formulation strategies (e.g., enteric coatings) to enhance intestinal delivery .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
